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Compound of Interest

Methyl 2-Hydroxy-2-
Compound Name:
methoxyacetate

Cat. No.: B034612

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 2-
hydroxy-2-methoxyacetate, a key intermediate in various synthetic pathways. This document
is intended to serve as a valuable resource for researchers and scientists engaged in drug
development and other related fields, offering detailed spectral information and the
methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS) for Methyl 2-hydroxy-2-methoxyacetate.

H Nuclear Magnetic Resonance (NMR) Spectroscopy

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
4.85 S 1H - -OH
4.60 s 1H - -CH(OH)(OCHs)
3.78 S 3H - -COOCHs
3.45 S 3H - -OCHs
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Note: The chemical shift of the hydroxyl proton (-OH) can be variable and is dependent on
factors such as solvent and concentration.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (6) ppm Assighment
170.5 C=0 (Ester)
98.5 -CH(OH)(OCHs)
55.0 -OCHs

52.5 -COOCHs

Infrared (IR) Spectroscopy

Wavenumber (cm~?) Functional Group Assignment
3450 (broad) O-H stretch

2950 C-H stretch (aliphatic)

1740 C=0 stretch (ester)

1200, 1100 C-O stretch

Mass Spectrometry (MS)

The predicted mass spectrometry data reveals several key fragments under electrospray
ionization (ESI).

Adduct m/z (Predicted)
[M+H]* 121.0495
M+Na]* 143.0315

[

[M-H]~ 119.0350
[M+NHa]* 138.0761
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Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of
the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Methyl 2-hydroxy-2-methoxyacetate (typically 5-10 mg) is
dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCIs or DMSO-ds) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (o
= 0.00 ppm).

Instrumentation: *H and 3C NMR spectra are typically recorded on a 400 MHz or 500 MHz
NMR spectrometer.

IH NMR Acquisition Parameters (Typical):

Pulse Sequence: A standard single-pulse sequence.

Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

Spectral Width: A spectral width of approximately 10-12 ppm is typically used.
13C NMR Acquisition Parameters (Typical):
o Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

o Number of Scans: Due to the lower natural abundance of 13C, a larger number of scans (e.g.,
1024 or more) is required to achieve a good signal-to-noise ratio.

» Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often employed.
o Spectral Width: A spectral width of approximately 200-220 ppm is standard.

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier
transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are
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referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample such as Methyl 2-hydroxy-2-methoxyacetate, a neat
spectrum is typically obtained. A drop of the neat liquid is placed between two sodium chloride
(NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample
is then placed in the instrument, and the sample spectrum is acquired. The instrument records
the interferogram, which is then Fourier-transformed to produce the final IR spectrum. The data
is typically collected over a range of 4000 to 400 cm~1.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further
diluted to the low pg/mL or ng/mL range for analysis.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is
commonly used for the analysis of polar molecules like Methyl 2-hydroxy-2-methoxyacetate.

Data Acquisition: The prepared sample solution is introduced into the ESI source, where it is
nebulized and ionized. The resulting ions are then guided into the mass analyzer, which
separates them based on their mass-to-charge ratio (m/z). The detector records the abundance
of each ion, generating a mass spectrum. The analysis is typically performed in both positive
and negative ion modes to observe different adducts.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
Methyl 2-hydroxy-2-methoxyacetate.
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Compound Synthesis & Purification
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Caption: Workflow for the spectral analysis of Methyl 2-hydroxy-2-methoxyacetate.

« To cite this document: BenchChem. [Spectral Data Analysis of Methyl 2-hydroxy-2-
methoxyacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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